![molecular formula C9H11N3O3S B3083158 1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene CAS No. 113738-22-0](/img/structure/B3083158.png)

1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene

Descripción general

Descripción

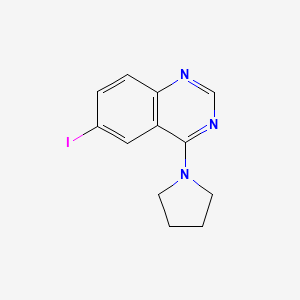

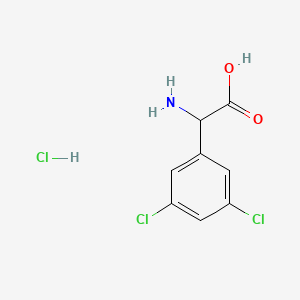

“1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene” is a chemical compound with the molecular formula C9H11N3O3S . It has a molecular weight of 241.26700 . It is also known by other names such as “toluene-4-sulfonic acid 2-azido-ethyl ester” and "2-azidoethyl 4-methylbenzenesulfonate" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a methyl group and a sulfonyl group . The sulfonyl group is further substituted with an azidoethoxy group . The exact mass of the molecule is 241.05200 .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene is utilized in the synthesis of heterocyclic compounds, crucial in synthetic and medicinal chemistry. One study discusses the use of 1-sulfonyl-1,2,3-triazoles, derived from this compound, as stable precursors for Rh–azavinyl carbenes. These intermediates are used to introduce nitrogen into various heterocycles, leading to the formation of compounds like homochiral 3-sulfonyl-4-oxazolines with high yield and enantioselectivity (Zibinsky & Fokin, 2013).

Sulfonylation Reactions

This chemical is also involved in sulfonylation reactions, a process significant in organic synthesis. A study demonstrated the KI/H2O2-mediated 2-sulfonylation of indoles using 4-methylbenzenesulfinic acid and other sulfur sources, showcasing the efficiency of such reactions (Zhang et al., 2018).

Molecular Structure Analysis

The molecular structure and conformations of compounds derived from this compound, like para-methylbenzene sulfonamide, have been extensively studied. Gas electron diffraction and quantum chemical methods have been applied to understand their structural properties, which is essential for designing more effective synthetic routes (Petrov et al., 2008).

Synthesis of Pharmaceuticals

This chemical is a key intermediate in the synthesis of various pharmaceutical compounds. Research has shown its application in the preparation of different ortho-substituted cinnamates and biarylacetic acids, compounds relevant in the pharmaceutical industry (Costa, Nájera, & Sansano, 2002).

Enzyme Inhibitory Potential

It also finds applications in the synthesis of new sulfonamides with potential enzyme inhibitory capabilities. A study focused on the synthesis of benzodioxane and acetamide moieties starting from 4-methylbenzenesulfonyl chloride and explored their enzyme inhibitory activities, demonstrating the compound's relevance in drug discovery (Abbasi et al., 2019).

Mecanismo De Acción

Target of Action

The primary target of 1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene is matrix metalloproteinase , a proteolytic enzyme that degrades extracellular matrix proteins . This enzyme plays a crucial role in various biological processes, including tissue remodeling, cell migration, and cancer metastasis.

Mode of Action

This compound interacts with matrix metalloproteinase by inhibiting its activity . This inhibition prevents the degradation of extracellular matrix proteins, thereby affecting the processes that rely on this degradation.

Biochemical Pathways

The inhibition of matrix metalloproteinase affects several biochemical pathways. Most notably, it can impact the process of tissue remodeling and cancer metastasis . By preventing the degradation of extracellular matrix proteins, the compound can potentially hinder the spread of cancer cells .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of matrix metalloproteinase activity. This inhibition has been shown to inhibit the growth of cancer cells in vitro and in vivo , suggesting potential applications in cancer treatment.

Propiedades

IUPAC Name |

2-azidoethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3S/c1-8-2-4-9(5-3-8)16(13,14)15-7-6-11-12-10/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBYNTHBIFCMFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-Phenoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083085.png)

![[4-(Aminomethyl)benzyl]dimethylamine dihydrochloride](/img/structure/B3083121.png)

![4-[4-Chloro-3-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083132.png)

![2-Amino-2-[4-(3-pyridyloxy)phenyl]acetic acid](/img/structure/B3083140.png)

![4-(4-tert-Butylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083148.png)

![4-[4-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083164.png)

![4-[3-(4-piperidinyl)-1H-pyrazol-4-yl]phenyl 3-(trifluoromethyl)benzyl ether](/img/structure/B3083172.png)